Cas no 689214-92-4 (6-Bromo-4-fluoroisoindoline)

6-Bromo-4-fluoroisoindoline is a halogenated isoindoline derivative with a bromine substituent at the 6-position and a fluorine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine enhances its reactivity, enabling selective functionalization for the construction of complex heterocyclic frameworks. Its stable structure and well-defined reactivity profile make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. It is available in high purity, ensuring consistent performance in research and industrial processes.
6-Bromo-4-fluoroisoindoline structure
6-Bromo-4-fluoroisoindoline structure
Product Name:6-Bromo-4-fluoroisoindoline
CAS No:689214-92-4
MF:C8H7BrFN
MW:216.0502846241
MDL:MFCD20484352
CID:1031335
PubChem ID:18629358
Update Time:2025-11-07

6-Bromo-4-fluoroisoindoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-fluoroisoindoline
    • 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole
    • 689214-92-4
    • CS-0312372
    • SB38332
    • J-518395
    • DTXSID40595288
    • AKOS016845296
    • D82655
    • BS-17376
    • SCHEMBL3875504
    • MDL: MFCD20484352
    • Inchi: 1S/C8H7BrFN/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,11H,3-4H2
    • InChI Key: ZOJUKIHIUSKTED-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2CNCC=2C=1)F

Computed Properties

  • Exact Mass: 214.97459g/mol
  • Monoisotopic Mass: 214.97459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12Ų

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6-Bromo-4-fluoroisoindoline Suppliers

Amadis Chemical Company Limited
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(CAS:689214-92-4)6-Bromo-4-fluoroisoindoline
Order Number:A948383
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:00
Price ($):1265.0
Email:sales@amadischem.com

Additional information on 6-Bromo-4-fluoroisoindoline

6-Bromo-4-fluoroisoindoline: A Comprehensive Overview

6-Bromo-4-fluoroisoindoline, identified by the CAS number 689214-92-4, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its isoindoline core, which consists of a benzene ring fused with a pyrrole-like structure. The presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, imparts unique electronic and structural properties to the molecule. These features make it a valuable component in various chemical synthesis and material engineering applications.

The synthesis of 6-Bromo-4-fluoroisoindoline typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine derivatives. The introduction of halogen substituents, such as bromine and fluorine, is achieved through electrophilic substitution or nucleophilic aromatic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impacts. These improvements have made 6-Bromo-4-fluoroisoindoline more accessible for both academic research and industrial applications.

In terms of physical properties, 6-Bromo-4-fluoroisoindoline exhibits a high degree of planarity due to the aromaticity of its isoindoline core. This planarity enhances its ability to participate in π–π interactions, making it an ideal candidate for use in organic electronics. For instance, the compound has been explored as a building block for constructing two-dimensional covalent organic frameworks (COFs), which are promising materials for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that incorporating bromine and fluorine substituents can further modulate the electronic properties of these frameworks, enhancing their performance in specific applications.

The electronic properties of 6-Bromo-4-fluoroisoindoline are heavily influenced by the electron-withdrawing nature of the fluorine and bromine atoms. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring through inductive effects, while bromine contributes to both inductive and resonance effects. This combination results in a compound with a relatively high oxidation potential, making it suitable for use in redox-active materials. Researchers have recently investigated its potential as an electrocatalyst for oxygen reduction reactions (ORR), a critical process in fuel cells. Initial findings suggest that 6-Bromo-4-fluoroisoindoline-based catalysts exhibit superior activity compared to traditional metal-based catalysts, offering a sustainable alternative for energy conversion technologies.

Beyond its role in materials science, 6-Bromo-4-fluoroisoindoline has also found applications in medicinal chemistry. Its structural similarity to certain bioactive compounds has led to its use as a scaffold for drug design. For example, derivatives of this compound have been studied for their potential as kinase inhibitors, which are crucial targets in cancer therapy. Recent computational studies have revealed that the bromine and fluorine substituents can enhance the binding affinity of these derivatives to their target enzymes, paving the way for the development of more effective anticancer agents.

In terms of environmental considerations, the synthesis and application of 6-Bromo-4-fluoroisoindoline must adhere to strict safety protocols to minimize ecological impacts. The halogen substituents, while beneficial for chemical reactivity, can contribute to bioaccumulation if not properly managed. Researchers are actively exploring green chemistry approaches to mitigate these risks, such as using renewable feedstocks and developing catalytic systems that operate under mild conditions.

In conclusion, 6-Bromo-4-fluoroisoindoline, with its unique chemical structure and versatile properties, continues to be a focal point in diverse scientific disciplines. From advancing organic electronics to contributing to drug discovery efforts, this compound exemplifies the importance of heterocyclic chemistry in modern research. As ongoing studies uncover new applications and optimize synthetic methodologies, CAS No 689214-92-4-based materials are poised to play an increasingly significant role in addressing global challenges across energy, health, and technology sectors.

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Amadis Chemical Company Limited
(CAS:689214-92-4)6-Bromo-4-fluoroisoindoline
A948383
Purity:99%
Quantity:1g
Price ($):1265.0
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